molecular formula C9H16N4S B7925909 N1-Methyl-N1-((3-(methylthio)pyrazin-2-yl)methyl)ethane-1,2-diamine

N1-Methyl-N1-((3-(methylthio)pyrazin-2-yl)methyl)ethane-1,2-diamine

Cat. No.: B7925909
M. Wt: 212.32 g/mol
InChI Key: YTDGGIZCKBWVJB-UHFFFAOYSA-N
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Description

N1-Methyl-N1-((3-(methylthio)pyrazin-2-yl)methyl)ethane-1,2-diamine is an organic compound with the molecular formula C9H16N4S It is characterized by the presence of a pyrazine ring substituted with a methylthio group and a diamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Methyl-N1-((3-(methylthio)pyrazin-2-yl)methyl)ethane-1,2-diamine typically involves the following steps:

    Formation of the pyrazine ring: The pyrazine ring can be synthesized through the condensation of appropriate precursors under controlled conditions.

    Introduction of the methylthio group: The methylthio group is introduced via nucleophilic substitution reactions using methylthiol as the nucleophile.

    Attachment of the diamine side chain: The diamine side chain is attached through a series of amination reactions, often involving the use of protecting groups to ensure selective reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing catalysts and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N1-Methyl-N1-((3-(methylthio)pyrazin-2-yl)methyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

N1-Methyl-N1-((3-(methylthio)pyrazin-2-yl)methyl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-Methyl-N1-((3-(methylthio)pyrazin-2-yl)methyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N1-Methyl-N1-((3-(methylthio)pyrazin-2-yl)methyl)ethane-1,2-diamine: Characterized by the presence of a pyrazine ring with a methylthio group and a diamine side chain.

    N1-Methyl-N1-((3-(methylthio)pyridin-2-yl)methyl)ethane-1,2-diamine: Similar structure but with a pyridine ring instead of a pyrazine ring.

    N1-Methyl-N1-((3-(methylthio)thiazol-2-yl)methyl)ethane-1,2-diamine: Contains a thiazole ring instead of a pyrazine ring.

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-methyl-N'-[(3-methylsulfanylpyrazin-2-yl)methyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4S/c1-13(6-3-10)7-8-9(14-2)12-5-4-11-8/h4-5H,3,6-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDGGIZCKBWVJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)CC1=NC=CN=C1SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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